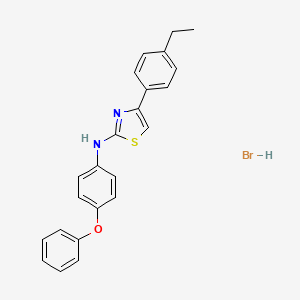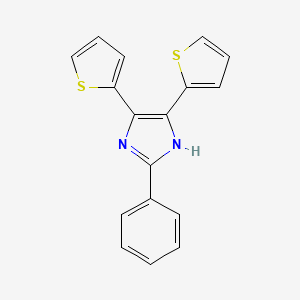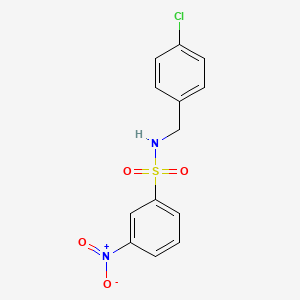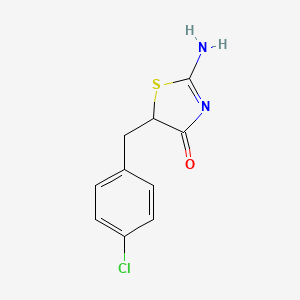![molecular formula C13H19ClN3O5P B4891194 diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate CAS No. 5478-65-9](/img/structure/B4891194.png)
diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate, commonly known as CDP-choline, is a synthetic compound with potential therapeutic properties. It is a choline-containing phospholipid that has been extensively studied for its neuroprotective, cognitive-enhancing, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of CDP-choline is not fully understood, but it is believed to work by increasing the levels of choline and uridine in the brain. Choline is a precursor to acetylcholine, a neurotransmitter that plays a key role in cognitive function, while uridine is a nucleoside that is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. CDP-choline may also have anti-inflammatory effects and protect against oxidative stress.
Biochemical and Physiological Effects:
CDP-choline has been shown to increase the levels of choline and uridine in the brain, as well as the synthesis of phosphatidylcholine. It may also increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. CDP-choline has been shown to have anti-inflammatory effects and protect against oxidative stress, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDP-choline has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, CDP-choline also has some limitations, including its high cost, limited availability, and potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on CDP-choline. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs or therapies to enhance its neuroprotective and cognitive-enhancing effects. Further studies are needed to fully understand the mechanism of action of CDP-choline and its potential therapeutic applications.
Métodos De Síntesis
CDP-choline can be synthesized by the condensation of choline chloride with cytidine-5'-monophosphate (CMP) in the presence of diethyl phosphorochloridate. The resulting compound is then treated with hydrazine hydrate to yield CDP-choline. The purity and yield of the synthesized compound can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.
Aplicaciones Científicas De Investigación
CDP-choline has been extensively studied for its potential therapeutic properties in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, learning, and attention in both healthy individuals and patients with cognitive impairment. CDP-choline has also been investigated for its neuroprotective effects in stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-diethoxyphosphorylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN3O5P/c1-3-21-23(20,22-4-2)9-12(18)16-17-13(19)15-11-7-5-10(14)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGUBZCPZXZFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367188 |
Source


|
| Record name | ZINC02896545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5478-65-9 |
Source


|
| Record name | ZINC02896545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)



![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891205.png)

![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)